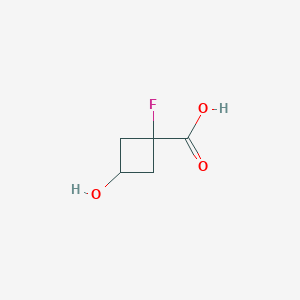
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid: is a fluorinated cyclobutane derivative with a hydroxyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclobutanecarboxylic Acid: The synthesis begins with the fluorination of cyclobutanecarboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves large-scale fluorination and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxy-cyclobutanemethanol.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.
Medicine:
- Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- trans-1-Fluoro-2-hydroxy-cyclobutanecarboxylic acid
- cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- trans-1-Chloro-3-hydroxy-cyclobutanecarboxylic acid
Uniqueness: trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C5H7FO3 |
|---|---|
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
1-fluoro-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9) |
Clé InChI |
VBTFHIFYYPNOLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)
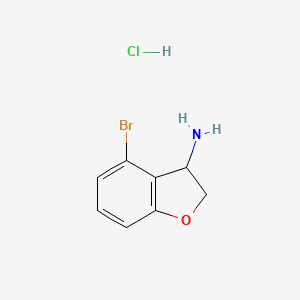
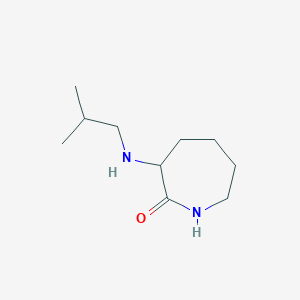

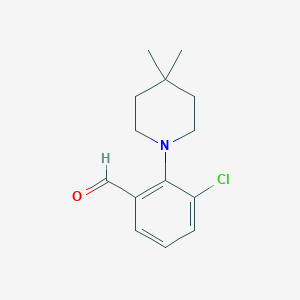
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
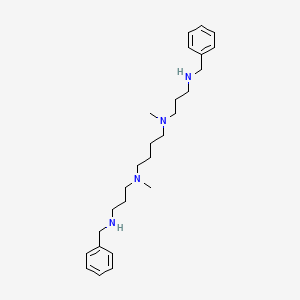
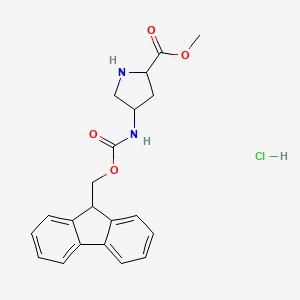
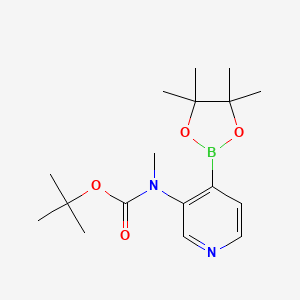
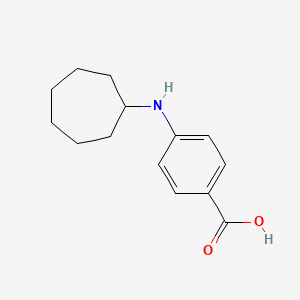
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
